

# quantum chemical calculations for 4-Hydroxy-3,3-dimethylcyclohexanone

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Compound of Interest		
Compound Name:	4-Hydroxy-3,3-	
	dimethylcyclohexanone	
Cat. No.:	B1279843	Get Quote

A comprehensive guide to the quantum chemical analysis of **4-Hydroxy-3,3-dimethylcyclohexanone**, a key intermediate in the synthesis of human acetylcholinesterase (hAChE) inhibitors, is presented below.[1] This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the theoretical framework and practical steps for conducting such calculations. While specific quantum chemical data for this molecule is not readily available in the public domain, this guide provides a robust methodology based on established computational chemistry principles.

# Introduction to 4-Hydroxy-3,3-dimethylcyclohexanone

**4-Hydroxy-3,3-dimethylcyclohexanone** is a crucial building block in the synthesis of inhibitors for human acetylcholinesterase (hAChE), an enzyme central to the pathology of Alzheimer's disease.[1] Understanding the three-dimensional structure, electronic properties, and spectroscopic signatures of this intermediate is paramount for designing more potent and selective inhibitors. Quantum chemical calculations offer a powerful in-silico approach to elucidate these molecular characteristics, thereby accelerating the drug discovery process.

## **Proposed Computational Methodology**

A multi-step computational workflow is proposed to thoroughly investigate the structural and electronic properties of **4-Hydroxy-3,3-dimethylcyclohexanone**. Density Functional Theory



(DFT) is a recommended method due to its balance of accuracy and computational cost for molecules of this size.

## **Conformational Analysis**

The conformational landscape of **4-Hydroxy-3,3-dimethylcyclohexanone** is expected to be complex due to the flexible cyclohexanone ring and the presence of hydroxyl and dimethyl substitutions. A thorough conformational search is the first critical step.

#### Experimental Protocol:

- Initial Structure Generation: Generate a starting 3D structure of 4-Hydroxy-3,3dimethylcyclohexanone.
- Conformational Search: Employ a systematic or stochastic conformational search algorithm.
  Molecular mechanics force fields (e.g., MMFF94) are suitable for an initial broad search to identify low-energy conformers.
- Geometry Optimization of Conformers: The identified low-energy conformers should then be subjected to quantum mechanical geometry optimization. A common and effective approach is to use a DFT functional, such as B3LYP or M06-2X, with a moderate basis set like 6-31G(d).[2][3]
- Energy Refinement: Single-point energy calculations on the optimized geometries should be performed with a larger basis set, for instance, 6-311+G(d,p), to obtain more accurate relative energies of the conformers.
- Boltzmann Population Analysis: The relative populations of the conformers at a given temperature can be calculated based on their Gibbs free energies.

#### **Geometric and Electronic Structure Calculations**

For the most stable conformer(s), a detailed analysis of the geometric and electronic structure should be performed.

Experimental Protocol:



- Final Geometry Optimization: Perform a final, high-level geometry optimization on the lowest energy conformer(s) using a functional like B3LYP or M06-2X with a large basis set such as 6-311+G(d,p).
- Vibrational Frequency Analysis: Calculate the harmonic vibrational frequencies at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
- Electronic Property Calculation: From the optimized geometry, calculate key electronic properties, including:
  - Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions.
  - Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.
  - Mulliken and Natural Population Analysis (NPA): To determine the charge distribution on each atom.

## **Spectroscopic Property Prediction**

Quantum chemical calculations can predict various spectroscopic properties that can be compared with experimental data for validation.

#### Experimental Protocol:

- NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts.[4] These calculations are typically performed at the DFT level (e.g., B3LYP/6-311+G(d,p)) and referenced against a standard like tetramethylsilane (TMS).
- UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information on the electronic transitions.[5]

### **Data Presentation**



The quantitative data obtained from these calculations should be organized into clear and concise tables for easy interpretation and comparison with potential experimental results.

Table 1: Optimized Geometrical Parameters of the Most Stable Conformer of **4-Hydroxy-3,3-dimethylcyclohexanone** 

Parameter	Bond/Angle Calculated Value (Å or °)		
Bond Length	C1=O1	Hypothetical Value	
	C1-C2	-C2 Hypothetical Value	
	C3-C4	Hypothetical Value	
	C4-O2	Hypothetical Value	
Bond Angle	O1=C1-C2 Hypothetical Value		
	C2-C3-C4 Hypothetical Value		
	C3-C4-O2	Hypothetical Value	
Dihedral Angle	C6-C1-C2-C3	Hypothetical Value	

| | H-O2-C4-C3 | Hypothetical Value |

Table 2: Calculated Electronic Properties of 4-Hydroxy-3,3-dimethylcyclohexanone

Property	Value (a.u. or eV)
HOMO Energy	Hypothetical Value
LUMO Energy	Hypothetical Value
HOMO-LUMO Gap	Hypothetical Value

| Dipole Moment | Hypothetical Value |

Table 3: Predicted and Experimental <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts (ppm) of **4-Hydroxy-3,3-dimethylcyclohexanone** 



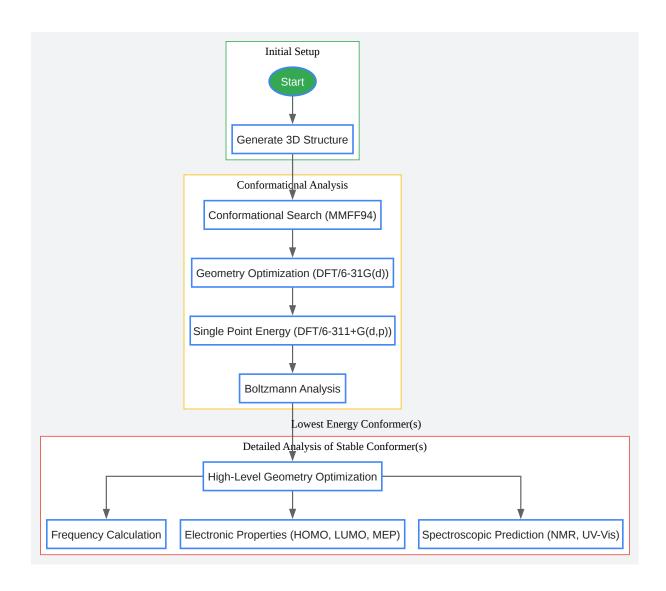
Atom	Predicted <sup>1</sup> H	Experimental <sup>1</sup> H	Predicted <sup>13</sup> C	Experimental <sup>13</sup> C
C1	-	-	Hypothetical Value	Hypothetical Value
C2	Hypothetical Value	Hypothetical Value	Hypothetical Value	Hypothetical Value
C4-H	Hypothetical Value	Hypothetical Value	-	-

| O2-H | Hypothetical Value | Hypothetical Value | - | - |

## **Visualization of Workflows and Concepts**

Diagrams created using the DOT language provide a clear visual representation of the computational workflows and molecular relationships.

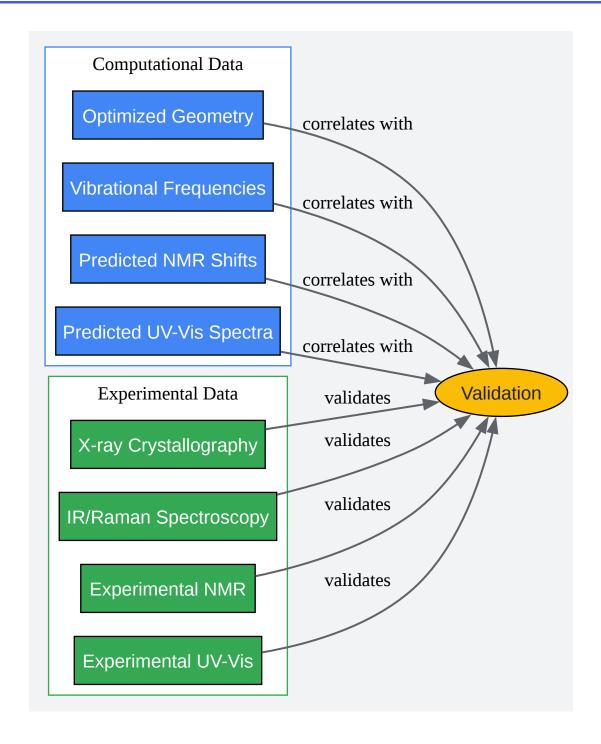




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Caption: Proposed computational workflow for **4-Hydroxy-3,3-dimethylcyclohexanone**.





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Caption: Relationship between computational predictions and experimental validation.

#### Conclusion

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on **4-Hydroxy-3,3-dimethylcyclohexanone**. By following the outlined



methodologies, researchers can gain deep insights into the molecule's conformational preferences, electronic structure, and spectroscopic properties. This knowledge is invaluable for understanding its reactivity and for the rational design of novel and more effective hAChE inhibitors in the field of drug development. The synergy between computational predictions and experimental validation is key to advancing our understanding of this important synthetic intermediate.

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